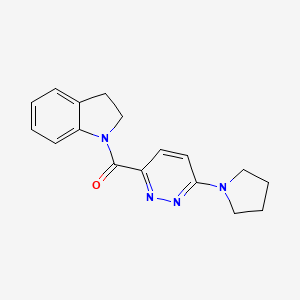

Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

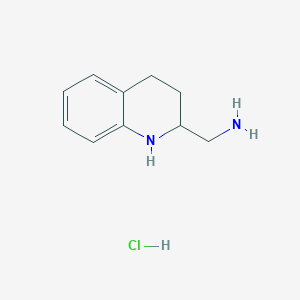

Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone, also known as IPM, is a small molecule inhibitor that has gained attention in the scientific community for its potential use in cancer treatment. IPM is a synthetic compound that has been developed through a series of chemical reactions, and its structure has been optimized to achieve maximum efficacy.

科学的研究の応用

Tubulin Polymerization Inhibitors

New conjugates related to the indole structure have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. These compounds, showing considerable cytotoxicity, effectively inhibit microtubule assembly formation, indicating potential use in cancer therapy (Kishore Mullagiri et al., 2018).

Construction of Polyheterocyclic Systems

The compound has been involved in the construction of unique polyheterocyclic systems through multicomponent reactions. These reactions have led to the formation of novel nine-membered pyrrolo[1',2':1,9]azonino[6,5,4-cd]indoles, showcasing the versatility of indole derivatives in synthesizing complex heterocyclic structures (Jun‐Jie Cao et al., 2019).

Enantiopure Dispirooxindoles

A library of enantiopure dispirooxindole derivatives, closely related to the core structure of the compound , has been synthesized. These derivatives have shown significant potential due to their complex structure and high enantiopurity, applicable in various fields including medicinal chemistry (Kamal Asmari Bardazard et al., 2023).

Anti-Cancer Activity of Pyrazolinyl-Indole Derivatives

Indole-containing pyrazole analogs have been synthesized and shown remarkable cytotoxic activities against various cancer cell types. The structural similarity suggests the potential for the core compound to be modified for enhanced anti-cancer properties (H. Khalilullah et al., 2022).

Oxyamination of Indoles

The oxyamination of indoles, including structures similar to the compound , has been explored for the synthesis of 3-aminoindoles and enantiomerically enriched 3-aminopyrroloindolines. This reaction pathway highlights the versatility of indole derivatives in synthesizing biologically active compounds (T. Benkovics et al., 2010).

作用機序

Target of Action

The primary targets of Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone are Mnk1 and Mnk2 . These are kinases that play a crucial role in tumor development .

Mode of Action

This compound interacts with its targets, Mnk1 and Mnk2, by inhibiting their activity . This compound has shown high potency with IC values of 0.8 and 1.5 nM against Mnk1 and Mnk2, respectively . It also demonstrated good selectivity among 30 selected kinases .

Biochemical Pathways

The inhibition of Mnk1 and Mnk2 affects the Mnk-eIF4E axis, which plays a crucial role in tumor development . The compound effectively downregulates the downstream proteins -eIF4E, Mcl-1, and c-myc .

Pharmacokinetics

The compound exhibits remarkable stability in rat plasma and rat and human microsomes . This suggests that it has good ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.

Result of Action

The inhibition of Mnk1 and Mnk2 by this compound leads to significant suppression of MOLM-13 and K562 cell lines growth and causes cell cycle arrest . This indicates that the compound has a potent anti-tumor activity.

特性

IUPAC Name |

2,3-dihydroindol-1-yl-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O/c22-17(21-12-9-13-5-1-2-6-15(13)21)14-7-8-16(19-18-14)20-10-3-4-11-20/h1-2,5-8H,3-4,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLIJRGFRPPJEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2935177.png)

![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2935180.png)

![8-fluoro-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2935184.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2935190.png)

![N'-(2,3-dichlorobenzenesulfonyl)dispiro[cyclohexane-1,4'-[3,5,7,10,12]pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-11',1''-cyclohexane]-8'-carbohydrazide](/img/structure/B2935195.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2935196.png)

![3-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-1,2,5-thiadiazole](/img/structure/B2935197.png)